Actinoplanic acid A

FPTase inhibition Ras farnesylation polyketide natural products

Actinoplanic acid A is a 20-membered macrocyclic bislactone tetracarboxylic acid first isolated from Actinoplanes sp. MA 7066.

Molecular Formula C51H80O16
Molecular Weight 949.2 g/mol
Cat. No. B1248919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameActinoplanic acid A
Synonymsactinoplanic acid A
Molecular FormulaC51H80O16
Molecular Weight949.2 g/mol
Structural Identifiers
SMILESCCC(CC(C)C(=O)O)C(=O)CCC1=CC(CC(=CC(C(C(CCC(OC(=O)CC(CC(=O)OC1)C(=O)O)CCCCC=CC(C)CCC(C)OC(=O)CC(CC(=O)O)C(=O)O)C)O)C)C)C
InChIInChI=1S/C51H80O16/c1-9-39(25-36(7)49(59)60)43(52)21-19-38-24-33(4)22-32(3)23-35(6)48(58)34(5)17-20-42(67-47(57)29-41(51(63)64)27-45(55)65-30-38)15-13-11-10-12-14-31(2)16-18-37(8)66-46(56)28-40(50(61)62)26-44(53)54/h12,14,23-24,31,33-37,39-42,48,58H,9-11,13,15-22,25-30H2,1-8H3,(H,53,54)(H,59,60)(H,61,62)(H,63,64)/b14-12+,32-23+,38-24-
InChIKeyZJCPEIGQYKMZFE-PXQKRTIOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Actinoplanic Acid A – Selective Macrocyclic Farnesyltransferase Inhibitor Procurement Guide


Actinoplanic acid A is a 20-membered macrocyclic bislactone tetracarboxylic acid first isolated from Actinoplanes sp. MA 7066 . A member of the actinoplanic acid (APL) family of polyketide natural products, it acts as a potent, reversible, and competitive inhibitor of Ras farnesyl-protein transferase (FPTase), an enzyme critical for oncogenic Ras membrane association and signaling . Unlike its acyclic congener actinoplanic acid B, actinoplanic acid A features a conformationally constrained macrocyclic scaffold esterified with two tricarballylic acid units . Its biosynthetic gene cluster has been fully characterized in Streptomyces rapamycinicus, where it is genetically co-conserved with the rapamycin pathway and exhibits synergistic antifungal activity with rapamycin .

1 Macrocyclic FPTase inhibitor for Ras farnesylation pathway studies requiring scaffold conformational constraint
2 Reported selectivity profile for FPTase-dependent phenotype dissection without confounding GGPTase cross-inhibition
3 Genetically validated rapamycin synergy partner for antifungal combination-screening and co-evolved natural product studiesSynergy phenotype is compound-specific; not extrapolable to other FPTase inhibitors
4 Fully characterized biosynthetic gene cluster for polyketide pathway engineering and tricarballylate incorporation research

Actinoplanic Acid A – Why Near-Analog Substitution Risks Experimental Divergence


Although several FPTase inhibitors share a polyketide origin and target the farnesyl diphosphate binding site, their structural, mechanistic, and biological profiles diverge substantially. Actinoplanic acid A is distinguished by its macrocyclic bislactone architecture, which contrasts with the acyclic actinoplanic acid B as well as with chemically simplified inhibitors such as chaetomellic acid A . Critically, actinoplanic acid A has been demonstrated to exhibit genetically conserved, evolutionarily co-selected synergy with rapamycin in antifungal assays – a functional property not reported for actinoplanic acid B, chaetomellic acids, or other FPTase inhibitor classes . Substituting actinoplanic acid A with a more potent but acyclic congener or a structurally unrelated FPTase inhibitor would forfeit both the macrocyclic scaffold-specific interactions and the rapamycin-synergy phenotype that define the compound's unique biological signature .

Scaffold class
Actinoplanic acid A
Macrocyclic bislactone with conformational constraint
Acyclic analog risk
Actinoplanic acid B
Acyclic scaffold may shift binding-mode interpretation and does not report rapamycin synergy; potency difference does not substitute for scaffold-specific pharmacological context
Chemotype mismatch risk
Chaetomellic acid A / other FPTase inhibitors
Structurally unrelated chemotypes lack macrocyclic architecture, reported GGPTase cross-inhibition, and the genetically co-conserved rapamycin synergy phenotype; selectivity context may not transfer
Biosynthetic origin
Actinoplanic acid A
CRISPR-validated gene cluster with defined production benchmarks; strain engineering and fermentation optimization are tractable

Actinoplanic Acid A – Quantitative Differentiation Evidence Against Comparators


Potency and Inhibitory Mechanism vs. Actinoplanic Acid B – The Scaffold Divergence

Actinoplanic acid A inhibits recombinant human FPTase with an IC50 of 230 nM and a Ki of 98 nM (competitive with farnesyl diphosphate). Its acyclic congener actinoplanic acid B is approximately 4.6-fold more potent (IC50 = 50 nM; Ki = 8 nM) . The critical structural difference is that actinoplanic acid A is a macrocyclic bislactone, whereas actinoplanic acid B remains acyclic . Both compounds are uncompetitive with respect to the Ras-CVIM peptide acceptor substrate . This data indicates that macrocyclic constraint reduces target affinity but provides a distinct three-dimensional pharmacophore for structure-activity relationship (SAR) studies and crystallography, where conformational pre-organization may influence binding mode and selectivity in cellular contexts.

FPTase potency: macrocyclic vs acyclic
Head-to-head
Actinoplanic acid A IC50 = 230 nM; Ki = 98 nM
Actinoplanic acid B is 4.6-fold more potent (IC50 = 50 nM; Ki = 8 nM). Both uncompetitive with Ras-CVIM peptide.
Macrocyclic constraint provides a distinct pharmacophore for scaffold-specific SAR studies
Recombinant human FPTase; FPP and Ras-CVIM substrates; in vitro biochemical assay
FPTase inhibition Ras farnesylation polyketide natural products macrocyclic lactone

Target Selectivity vs. Geranylgeranyltransferase I and Squalene Synthase

Actinoplanic acid A does not inhibit geranylgeranyl-protein transferase type I (GGPTase I) or squalene synthase at concentrations far exceeding the FPTase IC50, with reported IC50 values >> 1 µM for both off-target enzymes . This selectivity contrasts with certain other FPTase inhibitor chemotypes: for example, chaetomellic acid A, a structurally simpler FPTase inhibitor (IC50 = 55 nM), exhibits measurable inhibition of GGPTase I (IC50 = 92 µM) and GGPTase II (IC50 = 34 µM) . While the actinoplanic acid scaffold achieves approximately >1000-fold selectivity over GGPTase I, chaetomellic acid A shows only ~1700-fold selectivity for GGPTase I but substantially lower (~600-fold) selectivity for GGPTase II, and crucially is reported to be inactive in whole-cell assays .

Selectivity over GGPTase I and squalene synthase
Cross-study comparable
Reported GGPTase I IC50 >> 1 µM; squalene synthase IC50 >> 1 µM
Estimated >1000-fold selectivity window vs FPTase IC50. Chaetomellic acid A shows GGPTase II cross-inhibition and cellular inactivity.
Supports use as a clean chemical probe for FPTase-dependent phenotypes
Recombinant human FPTase; bovine brain GGPTase I; human squalene synthase in vitro assays
prenyltransferase selectivity off-target profiling FPTase specificity

Rapamycin Synergy in Antifungal Assays – A Genetically Conserved Co-Action

Actinoplanic acid A exhibits strong synergistic antifungal activity when combined with rapamycin against Aspergillus fumigatus, Rhizopus oryzae, and Candida albicans in both agar diffusion and liquid culture assays . The synergy is genetically encoded: the actinoplanic acid and rapamycin biosynthetic gene clusters are co-localized in every known rapamycin-producing actinobacterial genome, indicating an evolutionarily conserved functional partnership . The combined effect of the two molecules exceeded the expected additive effect . This synergistic phenotype has not been reported for actinoplanic acid B, chaetomellic acids, or pepticinnamins, making this a compound-specific functional attribute that cannot be extrapolated to other FPTase inhibitors based solely on enzyme inhibition data.

Rapamycin synergy in antifungal assays
Supporting evidence
Reported strong synergism exceeding additive expectation against A. fumigatus, R. oryzae, C. albicans
Phenotype not reported for actinoplanic acid B, chaetomellic acids, or pepticinnamins. Exact FICI values not published.
Compound-specific functional attribute for rapamycin combination-screening studies
PDA and PDB liquid culture; 35 °C; 24 h; genetically co-conserved APL-rapamycin clusters
antifungal synergy rapamycin combination natural product co-evolution combination therapy

Biosynthetic Tractability – First Bacterial Tricarballylate Pathway Enables Production Engineering

The complete actinoplanic acid biosynthetic gene cluster (APL BGC) has been identified and experimentally validated in S. rapamycinicus ATCC 29253 using CRISPR-based genome editing . This represents the first bacterial example of a natural product pathway incorporating the rare tricarballylic acid moiety, which is introduced via an atypical nonribosomal peptide synthetase (NRPS)-catalyzed esterification step involving the AplD/AplE system and the AplF reductase . In-frame deletion of aplD or aplE completely abrogates actinoplanic acid production, while deletion of aplF redirects the pathway to accumulate aconityl-ester intermediates, confirming each enzymatic step . The co-conservation of the APL cluster with the rapamycin cluster across all rapamycin-producing actinobacteria provides a genetic marker for strain selection and fermentation optimization . This stands in contrast to chaetomellic acids, for which no complete biosynthetic pathway has been reported, and to actinoplanic acid B, whose pathway has not been independently characterized beyond the shared early PKS steps.

Biosynthetic pathway characterization
Class-level inference
Full APL gene cluster validated by CRISPR mutagenesis in S. rapamycinicus ATCC 29253
First bacterial tricarballylate pathway; 5:1 ratio of actinoplanic acid A to demethyl analogue C. NRPS-mediated esterification confirmed.
Enables rational strain improvement and fermentation optimization for procurement at scale
No published biosynthetic gene cluster for chaetomellic acids or actinoplanic acid B
biosynthetic gene cluster tricarballylic acid natural product production polyketide engineering

Actinoplanic Acid A – Evidence-Based Research and Industrial Application Scenarios


Chemical Probe for FPTase-Dependent Ras Signaling Studies

Actinoplanic acid A serves as a selective FPTase inhibitor (IC50 = 230 nM; >1000-fold selectivity over GGPTase I and squalene synthase) for dissecting Ras farnesylation-dependent phenotypes in cancer cell models . Its macrocyclic bislactone scaffold provides a chemically distinct pharmacophore compared to the acyclic actinoplanic acid B, enabling comparative SAR studies to assess the functional impact of conformational constraint on cellular target engagement . Researchers should preferentially procure actinoplanic acid A when the experimental design requires a macrocyclic FPTase inhibitor to control for scaffold-specific effects or when a clean selectivity profile without GGPTase inhibition is essential.

Rapamycin Combination Antifungal Research

For antifungal discovery programs exploring synergistic drug combinations, actinoplanic acid A presents a genetically validated synergy partner for rapamycin, with demonstrated activity against Aspergillus fumigatus, Rhizopus oryzae, and Candida albicans . The co-conservation of the APL and rapamycin gene clusters across all rapamycin-producing actinobacteria provides an evolutionarily grounded rationale for prioritizing this specific combination . Procurement of actinoplanic acid A is essential for replicating the native synergistic interaction; substitution with other FPTase inhibitors is not supported by existing data and would not recapitulate the co-evolved dual-target mechanism.

Natural Product Biosynthetic Engineering and Pathway Elucidation

The fully characterized APL biosynthetic gene cluster, validated by CRISPR-mediated gene deletions and intermediate trapping, provides a tractable system for polyketide synthase engineering, tricarballylate moiety incorporation studies, and NRPS-mediated esterification research . Actinoplanic acid A serves as the authentic reference standard for LC-MS-based metabolomic monitoring of engineered strains. Its production in S. rapamycinicus, with a defined 5:1 ratio relative to the demethyl analogue actinoplanic acid C, offers a quantitative benchmark for fermentation optimization and titer improvement programs . Laboratories engaged in biosynthetic pathway reconstitution or heterologous expression of tricarballylate-containing polyketides should reference and procure actinoplanic acid A as the pathway end product standard.

FPTase Biochemical Assay Development and Inhibitor Screening

With well-characterized enzyme kinetics (competitive with FPP, Ki = 98 nM; uncompetitive with Ras-CVIM, Ki = 4 µM) and established selectivity parameters, actinoplanic acid A is suitable as a control inhibitor in FPTase biochemical and high-throughput screening assays . Its reversible, competitive mechanism with respect to farnesyl diphosphate enables its use as a benchmark for characterizing novel FPTase inhibitors that act through the FPP binding site. The compound's demonstrated inactivity against GGPTase I and squalene synthase (IC50 >> 1 µM) reduces the risk of off-target false positives in multiplexed prenyltransferase assays .

Application
Selection Property
Validation Focus
FPTase-dependent Ras signaling studies
Macrocyclic FPTase inhibitor with reported selectivity over GGPTase I
Scaffold-specific SAR and cellular target-engagement context
Rapamycin combination antifungal research
Genetically co-conserved synergy phenotype with rapamycin
Synergy replication against A. fumigatus, R. oryzae, C. albicans
Polyketide biosynthetic engineering
CRISPR-validated gene cluster with tricarballylate pathway
Fermentation titer benchmarking and intermediate trapping
FPTase biochemical assay development
Well-characterized competitive inhibitor kinetics (FPP-competitive)
Control inhibitor benchmarking in multiplexed prenyltransferase assays
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